molecular formula C22H23N7O3 B2821597 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013890-37-3

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2821597
CAS No.: 1013890-37-3
M. Wt: 433.472
InChI Key: XFLIBAJQOIDDCU-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a complex organic compound that features a unique combination of indole, pyrazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Derivative: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-diketone under reflux conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Coupling Reactions: The final step involves coupling the indole, pyrazole, and pyrimidine derivatives through amide bond formation using oxalyl chloride and appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen and the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Oxalyl chloride, N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indole and pyrazole rings.

    Reduction Products: Reduced forms of the pyrimidine ring.

    Substitution Products: Alkylated or acylated derivatives of the indole and pyrazole rings.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study cellular pathways and molecular interactions.

    Pharmaceutical Development: The compound is a lead structure in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The pyrazole and pyrimidine rings can interact with nucleic acids and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide: Similar structure but with a methyl group instead of an ethyl group on the pyrimidine ring.

    N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-ethyl-1H-pyrazol-5-yl)oxalamide: Similar structure but with an ethyl group on the pyrazole ring.

Uniqueness

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is unique due to its specific combination of indole, pyrazole, and pyrimidine rings, which confer distinct biological activities and chemical properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c1-3-15-11-19(30)27-22(25-15)29-18(10-13(2)28-29)26-21(32)20(31)23-9-8-14-12-24-17-7-5-4-6-16(14)17/h4-7,10-12,24H,3,8-9H2,1-2H3,(H,23,31)(H,26,32)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLIBAJQOIDDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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